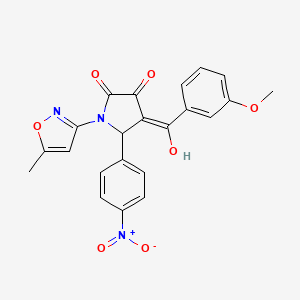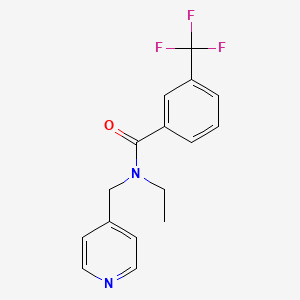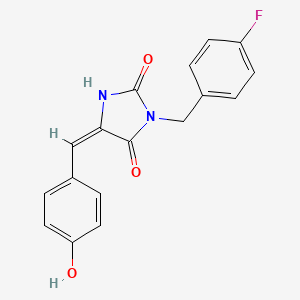![molecular formula C16H18N2O3 B5397998 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide, also known as PAPP, is a chemical compound that has been widely studied for its potential as an inhibitor of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is an enzyme that is involved in the regulation of insulin-like growth factor (IGF) signaling, and has been implicated in a variety of physiological processes, including pregnancy, cardiovascular disease, and cancer.
作用机制
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide functions as an inhibitor of IGF signaling by cleaving IGF-binding proteins (IGFBPs), which regulate the availability of IGFs to their receptors. 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide-A cleaves IGFBP-4 specifically, leading to an increase in free IGF-1 levels and activation of the IGF-1 receptor. Inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide-A leads to a reduction in IGF-1 signaling and downstream effects.
Biochemical and Physiological Effects:
Inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to have a variety of effects on cellular and physiological processes. In cancer, inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce cell proliferation, migration, and invasion, as well as induce apoptosis. In cardiovascular disease, inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce inflammation, plaque burden, and thrombosis.
实验室实验的优点和局限性
One of the advantages of studying 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is its potential as a therapeutic target in a variety of diseases. Additionally, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is relatively well-characterized, with a known mechanism of action and a variety of tools available for its study. However, one limitation of studying 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is its complex role in physiological processes, which may make it difficult to develop specific inhibitors that do not have off-target effects.
未来方向
There are a variety of future directions for the study of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide, including the development of more specific inhibitors and the investigation of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide's role in other physiological processes. Additionally, the use of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide as a biomarker for disease diagnosis and prognosis is an area of active investigation. Finally, the potential for 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide as a therapeutic target in combination with other treatments, such as chemotherapy or radiation therapy, is an area of ongoing research.
合成方法
The synthesis of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-bromobenzoic acid with propargyl alcohol to form 4-(2-propyn-1-yloxy)benzoic acid. This intermediate is then reacted with piperidine and carbonyldiimidazole to form the final product, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide.
科学研究应用
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been studied extensively for its potential as a therapeutic target in a variety of diseases, including cancer and cardiovascular disease. In cancer, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to be overexpressed in a variety of tumor types, and inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce tumor growth in preclinical models. In cardiovascular disease, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been implicated in the development of atherosclerosis and plaque rupture, and inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce plaque burden in animal models.
属性
IUPAC Name |
1-(4-prop-2-ynoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h1,3-6,12H,7-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYMAXKJCTUEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)

![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)